An In-Depth Technical Guide to 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a pyridine derivative of interest in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document synthesizes information on its chemical properties, proposes a plausible synthetic route, and explores potential biological activities and mechanisms of action based on the established pharmacology of related pyridine and aminoketone compounds. Detailed protocols for its characterization and preliminary biological evaluation are provided to facilitate further research into its therapeutic potential. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally similar molecules.
Introduction and Chemical Profile
3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a heterocyclic organic compound featuring a pyridine ring acylated at the 3-position with a 5-aminopentanoyl side chain. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing. The presence of a basic pyridine ring, a ketone carbonyl group, and a primary amine offers multiple points for biological interactions and chemical modifications, making it an intriguing scaffold for drug design.
Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs due to their ability to engage with a wide range of biological targets.[1][2] The incorporation of an aminoketone moiety further suggests potential interactions with various enzymes and receptors.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 178758-80-0 | [Vendor Information] |
| Molecular Formula | C₁₀H₁₆Cl₂N₂O | [Vendor Information] |
| Molecular Weight | 251.15 g/mol | [Vendor Information] |
| Appearance | White to off-white powder | [General Knowledge] |
| Solubility | Soluble in water and polar organic solvents | [Inferred] |
| SMILES | C1(C(CCCCN)=O)=CN=CC=C1.Cl.Cl | [Inferred] |
| InChI | InChI=1S/C10H14N2O.2ClH/c11-7-4-1-5-10(13)9-3-2-6-12-8-9;;/h2-3,6,8H,1,4-5,7,11H2;2*1H | [Inferred] |
Proposed Synthesis Pathway
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the acyl group from the pyridine ring, suggesting a Friedel-Crafts acylation reaction between pyridine and a suitable acylating agent derived from 5-aminopentanoic acid.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
-
Protection of the Amine: The primary amine of 5-aminopentanoic acid must be protected to prevent side reactions during acylation. A common protecting group such as Boc (tert-butyloxycarbonyl) is suitable.
-
Dissolve 5-aminopentanoic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-5-aminopentanoic acid.
-
-
Formation of the Acyl Chloride: The protected amino acid is then converted to the more reactive acyl chloride.
-
Dissolve the N-Boc-5-aminopentanoic acid in an inert solvent (e.g., dichloromethane).
-
Add thionyl chloride (SOCl₂) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the conversion is complete.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude N-Boc-5-aminopentanoyl chloride.
-
-
Friedel-Crafts Acylation of Pyridine: This is the key C-C bond-forming step. Pyridines are generally less reactive in Friedel-Crafts acylations than benzene derivatives; therefore, a Lewis acid catalyst is essential.[3][4]
-
In a flame-dried flask under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., nitrobenzene or carbon disulfide).
-
Add pyridine to the suspension.
-
Slowly add the N-Boc-5-aminopentanoyl chloride to the reaction mixture at a controlled temperature.
-
Heat the reaction mixture to drive the reaction to completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Deprotection and Salt Formation: The final step involves the removal of the protecting group and the formation of the dihydrochloride salt.
-
Dissolve the purified N-Boc-3-(5-aminopentanoyl)pyridine in a suitable solvent (e.g., methanol or ethyl acetate).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent.
-
The Boc group will be cleaved, and the resulting primary amine and the pyridine nitrogen will be protonated to form the dihydrochloride salt, which will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Caption: Proposed synthetic workflow for the target molecule.
Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons of the pyridine ring, the methylene protons of the pentanoyl chain, and the protons of the amino group.
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the pyridine ring and the aliphatic chain.[5][6]
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms.[7]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which will confirm its elemental composition.[5] Fragmentation patterns observed in MS/MS can provide further structural information.
Other Techniques
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the ketone, the N-H bends of the amine, and the C=N and C=C stretches of the pyridine ring.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for the dihydrochloride salt.
Table 2: Expected Analytical Data
| Technique | Expected Key Features |
| ¹H NMR | Aromatic signals for pyridine protons (δ 7-9 ppm), signals for α- and β-protons to the carbonyl and amine, distinct methylene signals for the pentanoyl chain. |
| ¹³C NMR | Carbonyl signal (δ ~200 ppm), aromatic signals for pyridine carbons (δ 120-150 ppm), aliphatic signals for the pentanoyl chain. |
| HRMS | Accurate mass measurement corresponding to the molecular formula C₁₀H₁₅N₂O⁺ (for the free base). |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~3000 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1680 (C=O stretch), ~1600 & ~1470 (pyridine ring stretches). |
Potential Biological Activities and Mechanisms of Action
Given the absence of direct biological data for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, its potential pharmacological profile can be inferred from its structural components. Pyridine derivatives are known to exhibit a vast array of biological activities.[8][9]
Potential as an Anticancer Agent
Many pyridine-based compounds have shown significant anticancer activity through various mechanisms.[10][11]
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. This compound could potentially inhibit kinases involved in cancer cell signaling pathways.
-
Tubulin Polymerization Inhibition: Some pyridine derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]
Potential as a Neurological Agent
The structural similarity to other neuroactive compounds suggests potential activity in the central nervous system.
-
Anticonvulsant, Anxiolytic, and Sedative Effects: Various aminopyridine derivatives have demonstrated these properties.[9]
Potential as an Antimicrobial Agent
The pyridine ring is present in many natural and synthetic antimicrobial agents. The compound could be screened for activity against a panel of bacteria and fungi.[12]
Caption: Inferred potential biological activities.
Experimental Protocols for Biological Evaluation
A hierarchical screening approach is recommended to efficiently evaluate the biological potential of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.
In Vitro Cytotoxicity Screening
This initial screen will determine the compound's general toxicity against cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Huh-7 for liver cancer) should be used.[2][10]
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT solution and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
Mechanism of Action Studies (if cytotoxic)
If the compound shows significant cytotoxicity, further assays can elucidate its mechanism.
-
Kinase Inhibition Assays: Commercially available kinase assay kits can be used to screen for inhibitory activity against a panel of relevant kinases.[11]
-
Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin can be measured spectrophotometrically.[10]
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Assays such as Annexin V/PI staining can determine if the compound induces apoptosis.
Antimicrobial Susceptibility Testing
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Organisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare serial dilutions of the compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that inhibits visible growth.
-
Conclusion
3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride represents a chemical scaffold with significant potential for further investigation in drug discovery. Although direct experimental data for this specific molecule is scarce, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation by drawing upon established knowledge of similar chemical entities. The proposed synthetic route is practical, and the outlined analytical and biological testing protocols are standard in the field. It is our hope that this technical guide will stimulate further research into the pharmacological properties of this and related compounds, potentially leading to the discovery of novel therapeutic agents.
References
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